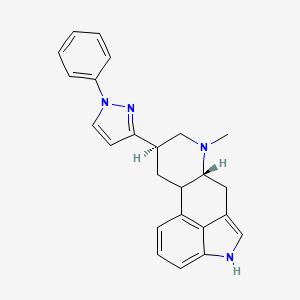
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Acetamid, 2-(4-Chlorphenoxy)-N-(3-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, Dihydrochlorid umfasst in der Regel mehrere Schritte:
Bildung des Chlorphenoxy-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Chlorphenol mit einem geeigneten Acylierungsmittel, um das Chlorphenoxy-Zwischenprodukt zu bilden.
Einführung des Diazepinrings: Der Hexahydro-4-methyl-1H-1,4-Diazepinring wird durch eine Cyclisierungsreaktion unter Einbeziehung geeigneter Vorstufen eingeführt.
Kupplungsreaktion: Das Chlorphenoxy-Zwischenprodukt wird dann unter bestimmten Bedingungen mit dem Diazepinring enthaltenden Zwischenprodukt gekoppelt, um das Endprodukt zu bilden.
Bildung des Dihydrochloridsalzes: Das Endprodukt wird durch Behandlung mit Salzsäure in seine Dihydrochloridsalzform überführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden die Skalierung der Laborsyntheseverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Diazepinring oder an der Acetamidgruppe.
Reduktion: Reduktionsreaktionen könnten auf die Chlorphenoxygruppe oder den Diazepinring abzielen.
Substitution: Die Chlorphenoxygruppe ist anfällig für nukleophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Amine, Thiole.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den jeweiligen Bedingungen und Reagenzien abhängen, die verwendet werden. So könnten bei der Oxidation hydroxylierte Derivate entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen anstelle des Chloratoms einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen.
Biologie
In der biologischen Forschung kann sie auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen oder Nukleinsäuren untersucht werden.
Medizin
Die Verbindung könnte auf ihre pharmakologischen Eigenschaften untersucht werden, einschließlich möglicher therapeutischer Wirkungen oder als Leitverbindung für die Medikamentenentwicklung.
Industrie
In der Industrie könnte sie Anwendungen bei der Synthese von Spezialchemikalien oder als Zwischenprodukt bei der Herstellung von Pharmazeutika finden.
Wirkmechanismus
Der Wirkmechanismus von Acetamid, 2-(4-Chlorphenoxy)-N-(3-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, Dihydrochlorid würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Dazu könnten die Bindung an Enzyme, Rezeptoren oder andere Proteine gehören, die zu einer Modulation biologischer Pfade führen.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Acetamid, 2-(4-Bromphenoxy)-N-(3-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, Dihydrochlorid
- Acetamid, 2-(4-Fluorphenoxy)-N-(3-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, Dihydrochlorid
Einzigartigkeit
Die Einzigartigkeit von Acetamid, 2-(4-Chlorphenoxy)-N-(3-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, Dihydrochlorid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Chlorphenoxygruppe, die im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
CAS-Nummer |
87576-01-0 |
|---|---|
Molekularformel |
C17H28Cl3N3O2 |
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C17H26ClN3O2.2ClH/c1-20-9-3-11-21(13-12-20)10-2-8-19-17(22)14-23-16-6-4-15(18)5-7-16;;/h4-7H,2-3,8-14H2,1H3,(H,19,22);2*1H |
InChI-Schlüssel |
ABZOUFGQKZQAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



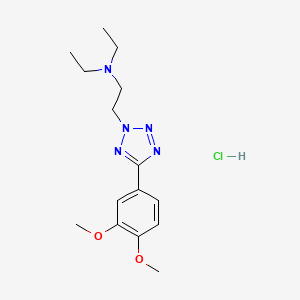


![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)


![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
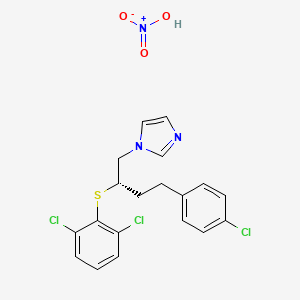
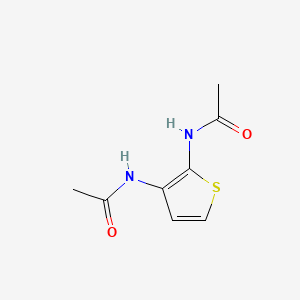
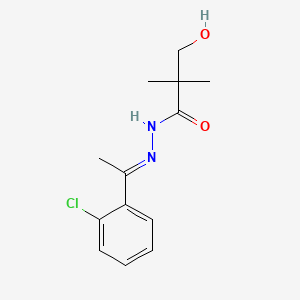
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
